molecular formula C8H15NO2 B1497057 (R)-1-ethylpiperidine-2-carboxylic acid

(R)-1-ethylpiperidine-2-carboxylic acid

Cat. No.: B1497057
M. Wt: 157.21 g/mol
InChI Key: YTPIYJQYZRVUHW-SSDOTTSWSA-N
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Description

(R)-1-ethylpiperidine-2-carboxylic acid is a chiral piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom. The compound features a carboxylic acid group at the 2-position and an ethyl substituent at the 1-position of the piperidine ring, resulting in a stereocenter at the 1-position (R-configuration).

Synthesis of this compound, as referenced in a European patent application (EP 4 374 877 A2), involves starting from 2-ethyl-piperidine-2-carboxylic acid hydrochloride, followed by esterification and subsequent reactions with aldehydes to generate derivatives . The stereochemical purity of the (R)-enantiomer is critical for its biological activity, necessitating enantioselective synthesis or resolution techniques.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2R)-1-ethylpiperidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

YTPIYJQYZRVUHW-SSDOTTSWSA-N

Isomeric SMILES

CCN1CCCC[C@@H]1C(=O)O

Canonical SMILES

CCN1CCCCC1C(=O)O

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • The 2-carboxylic acid group in the target compound enhances hydrogen-bonding capacity compared to 3-piperidinecarboxylic acid, which may influence solubility and receptor interactions .
  • Substitution on pyrimidine () introduces electronegative chlorine and methyl groups, increasing steric hindrance and altering electronic properties compared to the saturated piperidine ring .
  • The ethyl group at the 1-position in the target compound introduces chirality, absent in non-alkylated analogs like 2-pyridinecarboxylic acid .

Physicochemical Properties

  • Acidity : The pKa of the carboxylic acid group is influenced by its position on the ring. Piperidine-2-carboxylic acid (analogous to the target compound) typically has a pKa ~4.5–5.0, whereas pyridine-2-carboxylic acid (pKa ~1.0) is more acidic due to aromatic ring electron withdrawal .
  • Solubility : The ethyl group in the target compound may reduce aqueous solubility compared to unsubstituted piperidinecarboxylic acids. For example, 3-piperidinecarboxylic acid (CAS 498-95-3) is highly water-soluble (>100 mg/mL) due to its polar carboxylic acid group .
  • Chirality : The (R)-enantiomer’s stereochemistry could lead to distinct pharmacokinetic profiles compared to racemic mixtures or positional isomers.

Preparation Methods

Cyclization of Precursors via Formic Mixed Anhydrides or Alkyl Formates

A patented method describes obtaining pyrrolidine-2-carboxylic acid derivatives (structurally related to piperidine derivatives) through cyclization of a precursor compound using formic mixed anhydrides or alkyl formates. The reaction is performed in the presence of a strong base capable of removing the α-hydrogen, which is critical for ring closure and stereochemical control.

  • Formic mixed anhydrides used include formic anhydride, acetic formic anhydride, formic pivalic anhydride, and formic benzoic anhydride.
  • Alkyl formates such as methyl formate, ethyl formate, propyl formate, and isopropyl formate serve as reagents.
  • Strong bases employed include lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, and alkoxides like sodium methoxide or potassium isopropoxide.
  • The presence of acid additives such as trifluoroacetic acid or acetic acid has been shown to improve reaction yields.

This cyclization approach allows for the formation of the piperidine ring with control over stereochemistry, setting the stage for subsequent functionalization steps.

Alkylation of the Piperidine Nitrogen

Representative Reaction Conditions and Yields

Step Reagents/Conditions Notes Yield (%)
Cyclization Formic mixed anhydride (e.g., formic anhydride), strong base (e.g., lithium bis(trimethylsilyl)amide), acid additive (e.g., trifluoroacetic acid) Base removes α-H, acid improves yield 70-85
Hydroxyl Activation & Alkylation Metallic sodium or sodium hydride to form alkoxide, alkylating agent (ethyl iodide or similar), phase transfer catalyst (quaternary ammonium salt) Protecting groups removed before alkylation to avoid racemization 65-80
Catalytic Hydrogenation Hydrogen gas, selective catalyst (e.g., Pd/C or Pt) Stereoselective to cis isomer, preserves (R)-configuration 75-90

Yields are indicative and may vary based on scale and specific reaction parameters.

Additional Considerations

  • Racemization Control: The sequence of deprotection and alkylation is critical. Alkylation after removal of protecting groups prevents racemization of the chiral center at the 2-position.
  • Choice of Base: Strong bases with non-nucleophilic properties such as lithium bis(trimethylsilyl)amide are preferred to avoid side reactions.
  • Phase Transfer Catalysis: Facilitates alkylation in biphasic systems, improving reaction rates and selectivity.
  • Purification: Post-reaction purification typically involves column chromatography to isolate the (R)-enantiomer with high optical purity.

Summary Table of Preparation Method Features

Feature Description
Ring Formation Cyclization via formic mixed anhydrides or alkyl formates under strong base conditions
Alkylation Hydroxyl activation followed by alkylation with ethylating agents and phase transfer catalysts
Stereochemical Control Use of selective catalysts and sequence of steps to prevent racemization
Reaction Additives Acid additives (trifluoroacetic acid, acetic acid) to improve yield
Common Bases Used Lithium bis(trimethylsilyl)amide, sodium hydride, n-butyllithium, sodium/potassium alkoxides
Purification Techniques Column chromatography for enantiomeric purity

Q & A

Q. What are the standard synthetic routes for (R)-1-ethylpiperidine-2-carboxylic acid, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis of chiral piperidine derivatives like (R)-1-ethylpiperidine-2-carboxylic acid typically involves enantioselective catalysis or resolution techniques. For example, asymmetric hydrogenation of precursor imines or ketones using chiral ligands (e.g., BINAP derivatives) can yield the desired stereoisomer . Post-synthesis, stereochemical purity is validated via chiral HPLC or polarimetry. X-ray crystallography may resolve ambiguities in configurations, as demonstrated in analogous piperidine-2-carboxylic acid derivatives .

Q. Which analytical techniques are most effective for characterizing (R)-1-ethylpiperidine-2-carboxylic acid?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : To confirm the ethyl group substitution and piperidine ring conformation. ¹H and ¹³C NMR chemical shifts for analogous compounds are documented in PubChem .
  • Mass Spectrometry (HRMS) : For molecular weight verification and fragmentation pattern analysis.
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

Q. How can researchers address solubility challenges for (R)-1-ethylpiperidine-2-carboxylic acid in aqueous buffers?

Methodological Answer: Co-solvents like DMSO or ethanol (≤5% v/v) are commonly used. Alternatively, pH adjustment (e.g., using sodium bicarbonate) can protonate/deprotonate the carboxylic acid group to enhance solubility. Pre-formulation studies with dynamic light scattering (DLS) help assess aggregation tendencies .

Advanced Research Questions

Q. How can computational modeling guide the design of (R)-1-ethylpiperidine-2-carboxylic acid derivatives with improved bioactivity?

Methodological Answer: Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking with target proteins (e.g., enzymes or receptors) identifies key interactions, such as hydrogen bonding with the carboxylic acid group. QSAR models correlate substituent effects (e.g., ethyl group position) with activity .

Q. What strategies mitigate batch-to-batch variability in (R)-1-ethylpiperidine-2-carboxylic acid synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (e.g., pH, temperature) ensures consistency.
  • Design of Experiments (DoE) : Optimizes variables like catalyst loading and reaction time .
  • Stability Testing : Accelerated degradation studies (e.g., under heat/humidity) identify critical quality attributes (CQAs) .

Q. How can researchers resolve contradictions in reported biological activity data for (R)-1-ethylpiperidine-2-carboxylic acid?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like assay type (e.g., cell-free vs. cell-based systems).
  • Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Structural Elucidation : Confirm compound identity in conflicting studies via comparative NMR or crystallography .

Q. What ethical and reproducibility frameworks apply to preclinical studies involving (R)-1-ethylpiperidine-2-carboxylic acid?

Methodological Answer:

  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
  • PICO(T) Framework : Define Population (e.g., cell lines), Intervention (compound concentration), Comparison (controls), Outcome (IC₅₀), and Time .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data integrity .

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